2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyano group is introduced via a nucleophilic substitution reaction, and the hydroxy-methoxyphenyl group is added through a coupling reaction, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group are crucial for binding to active sites, while the hydroxy-methoxyphenyl group enhances the compound’s affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-n-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-ethoxyphenyl)prop-2-enamide
Uniqueness
2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both cyano and thiazole groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S/c1-29-19-7-12(2-5-18(19)27)6-14(10-24)20(28)26-21-25-11-16(30-21)9-13-8-15(22)3-4-17(13)23/h2-8,11,27H,9H2,1H3,(H,25,26,28)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVMBLWTHQQQW-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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